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Compound of Interest

1-Chlorocyclohexanecarboxylic
Compound Name: o
aci

Cat. No.: B3050424

Disclaimer: Publicly available, experimentally determined spectroscopic data (NMR, IR, MS) for
1-Chlorocyclohexanecarboxylic acid is limited. To provide a comprehensive technical guide
in the requested format, this document presents the spectroscopic data for the closely related
and structurally similar compound, Cyclohexanecarboxylic acid. This information is intended to
serve as a representative example of the spectroscopic characterization of a substituted
cyclohexane carboxylic acid.

Introduction

This technical guide provides an in-depth overview of the spectroscopic properties of
Cyclohexanecarboxylic acid, serving as a proxy for the analysis of 1-
Chlorocyclohexanecarboxylic acid. The document is intended for researchers, scientists,
and professionals in drug development, offering a detailed examination of its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The structural elucidation
of such compounds is fundamental in organic synthesis, quality control, and various research
applications.

Spectroscopic Data

The following sections present the key spectroscopic data for Cyclohexanecarboxylic acid in a
tabulated format for clarity and ease of comparison.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound.

1H NMR Data (500 MHz, CDCI3)[1]

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
12.0 (approx.) Broad Singlet 1H -COOH
2.33 Multiplet 1H H-1
1.94 Multiplet 2H H-2e, H-6e
1.76 Multiplet 2H H-3e, H-5e
1.65 Multiplet 1H H-4e
1.45 Multiplet 2H H-2a, H-6a
1.27 Multiplet 3H H-3a, H-4a, H-5a

13C NMR Data (125 MHz, CDCl3)[1]

Chemical Shift (8) ppm Assignment
182.7 C=0

42.9 C-1

28.7 C-2,C-6

25.7 C-4

25.3 C-3,C-5

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation.[2][3]
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Key IR Absorptions (KBr Pellet)

Wavenumber (cm~?) Intensity Assignment
O-H stretch (Carboxylic acid
3300-2500 Broad )
dimer)
2930, 2855 Strong C-H stretch (Aliphatic)
C=0 stretch (Carboxylic acid
1710 Strong )
dimer)
1450 Medium C-H bend
1320-1210 Medium C-O stretch
950-910 Broad O-H bend (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Electron lonization (El) Mass Spectrometry Data[4]

m/z Relative Intensity (%) Assighment

128 25 [M]* (Molecular lon)

111 100 [M - OHJ*

83 63 [M - COOHJ* or [CeH11]*
55 95 [CaH7]*

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a solid

organic acid like Cyclohexanecarboxylic acid.
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NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of
a deuterated solvent (e.g., Chloroform-d, CDCIs) in a standard 5 mm NMR tube. A small
amount of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift
referencing (0 ppm).

Data Acquisition: The NMR spectra are acquired on a spectrometer, for instance, a 500 MHz
instrument.

o For H NMR, a standard pulse sequence is used. Key parameters include a spectral width
of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise
ratio, and a relaxation delay of 1-2 seconds.

o For 3C NMR, a proton-decoupled pulse sequence is typically used. A wider spectral width
(e.g., 0-200 ppm) is required. Due to the lower natural abundance of 13C and its longer
relaxation times, a greater number of scans and a longer relaxation delay are necessary.

IR Spectroscopy

Sample Preparation (KBr Pellet): A few milligrams of the solid sample are finely ground with
anhydrous potassium bromide (KBr) in a mortar and pestle. The mixture is then compressed
under high pressure using a hydraulic press to form a thin, transparent pellet.

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The
spectrum is recorded over a typical range of 4000-400 cm~*. A background spectrum of the
empty sample holder is recorded first and automatically subtracted from the sample
spectrum.

Mass Spectrometry

Sample Introduction: For a solid sample, it can be introduced into the mass spectrometer via
a direct insertion probe or dissolved in a suitable volatile solvent for injection into a gas
chromatograph (GC-MS).

lonization: In Electron lonization (El) mode, the sample molecules are bombarded with a
high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
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e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: The separated ions are detected, and their abundance is plotted against their m/z
ratio to generate the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic
compound using the spectroscopic techniques discussed.

Compound Synthesis & Purification
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Caption: Workflow for Spectroscopic Structural Elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. bmse000546 Cyclohexanecarboxylic Acid at BMRB [bmrb.io]

e 2. Cyclohexanecarboxylic acid(98-89-5) IR Spectrum [chemicalbook.com]
o 3. orgchemboulder.com [orgchemboulder.com]

e 4. Cyclohexanecarboxylic acid [webbook.nist.gov]

« To cite this document: BenchChem. [Spectroscopic Analysis of 1-
Chlorocyclohexanecarboxylic Acid: A Technical Overview]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b3050424#spectroscopic-data-of-
1-chlorocyclohexanecarboxylic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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